AOH1160

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AOH1160 beinhaltet die Reaktion von 2-Phenoxyanilin mit 2-Bromoacetyl-1-Naphthamid unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base wie Kaliumcarbonat. Die Mischung wird erhitzt, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den gleichen Prinzipien wie die Laborpräparation, wobei Anpassungen für den Maßstab und die Effizienz vorgenommen werden. Industrielle Verfahren können kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AOH1160 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind halogenierte Verbindungen und Basen wie Kaliumcarbonat.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von DNA-Replikations- und Reparaturmechanismen verwendet.

Biologie: Wird in der Zellbiologie eingesetzt, um die Zellzyklusregulation und Apoptose zu untersuchen.

Medizin: Als potenzielles Therapeutikum für die Krebsbehandlung untersucht, da es in der Lage ist, Krebszellen selektiv abzutöten, ohne nicht-bösartige Zellen zu beeinträchtigen

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf PCNA abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den proliferierenden Zellkernantigen (PCNA) hemmt, ein Protein, das für die DNA-Replikation und -reparatur unerlässlich ist. Durch die Bindung an PCNA stört this compound den DNA-Replikationsprozess, was zu einem Zellzyklusarrest und Apoptose führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, die stark auf eine schnelle DNA-Replikation angewiesen sind .

Wissenschaftliche Forschungsanwendungen

AOH1160 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study DNA replication and repair mechanisms.

Biology: Employed in cell biology to investigate cell-cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells without affecting nonmalignant cells

Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCNA.

Wirkmechanismus

AOH1160 exerts its effects by inhibiting proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair. By binding to PCNA, this compound disrupts the DNA replication process, leading to cell-cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on rapid DNA replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BML-277: Ein weiterer PCNA-Inhibitor mit ähnlichen Wirkmechanismen.

Cabozantinib: Ein Tyrosinkinase-Inhibitor, der ebenfalls die Zellproliferation beeinflusst.

Gemcitabinhydrochlorid: Ein Nukleosidanalog, das in der Chemotherapie eingesetzt wird.

Einzigartigkeit von AOH1160

This compound ist einzigartig aufgrund seiner hohen Selektivität für PCNA und seiner Fähigkeit, Apoptose speziell in Krebszellen zu induzieren, ohne Toxizität für nicht-bösartige Zellen zu verursachen. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für zielgerichtete Krebstherapien .

Eigenschaften

IUPAC Name |

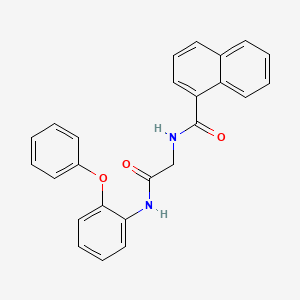

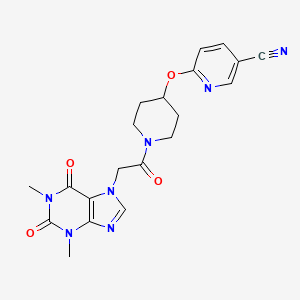

N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPRLRLXDBSLET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)

![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)